1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3 |
InChI Key |
VKQHKWOWPHSNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Ethyl 5-Hydroxypicolinate
The synthesis begins with ethyl 5-hydroxypicolinate (2 ), a commercially available pyridine derivative. Catalytic hydrogenation using Rh/C under H₂ (200 psi) in ethanol reduces the pyridine ring to a piperidine, yielding ethyl 5-hydroxypiperidine-2-carboxylate (3 ) as a cis/trans mixture (97:3 ratio). This step establishes the piperidine backbone with a hydroxyl group at position 5 and an ethyl ester at position 2.
Reaction Conditions :
Protection of the Piperidine Nitrogen
Benzyloxycarbonylation
The free amine in 4 is protected using benzyl chloroformate (Cbz-Cl) instead of tert-butyl dicarbonate (Boc₂O), diverging from avibactam’s reported route. This step introduces the 1-O-benzyl group while retaining the ethyl ester at position 2.
Procedure :
-
4 is dissolved in tetrahydrofuran (THF) and treated with triethylamine (TEA) to deprotonate the amine.
-
Benzyl chloroformate is added dropwise at 0°C, forming 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate.
-
The product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography.
Critical Parameters :
-
Solvent: THF
-
Base: Triethylamine (1.1 equiv)
-
Temperature: 0°C → room temperature
Stereochemical and Process Considerations
Stereoselectivity Challenges
Chemical methods for introducing the benzyl group (e.g., via Mitsunobu reactions) often suffer from poor stereoselectivity (d.r. ≈ 1:1). The enzymatic resolution step is thus critical for ensuring high enantiopurity.
Environmental and Scalability Improvements
-
Solvent Selection : Ethanol and THF are prioritized for their low toxicity and ease of removal.
-
Catalyst Reusability : Rh/C can be recovered via filtration, reducing costs.
-
Waste Reduction : The one-pot debenzylation-sulfation strategy (used in later avibactam steps) minimizes intermediate isolation.
Analytical Data and Characterization
Spectroscopic Validation
Chiral Purity
Comparative Methods and Alternatives
Alternative Starting Materials
-
L-Pyroglutamic Acid : Wockhardt’s route constructs the piperidine via ring-opening and re-cyclization, but this requires 11 steps with 11% overall yield.
-
Olefin Metathesis : AstraZeneca’s method uses Grubbs catalyst to form the diazabicyclo[3.2.1]octane core, but substrate instability limits scalability.
Chemical Reactions Analysis
Types of Reactions
(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exhibit antiviral properties. For example, derivatives of piperidine have been shown to inhibit viral replication by targeting specific viral enzymes or pathways:
- Mechanism of Action :
- Inhibition of viral RNA polymerase.
- Interference with the host cell's replication machinery.
A study highlighted the effectiveness of related compounds against influenza A viruses, suggesting that further exploration of this compound could yield promising antiviral agents .
Anticancer Activity
The compound has displayed potential in cancer research, particularly in inducing apoptosis in various cancer cell lines. Key findings include:
- Mechanism of Action :
- Induction of cell cycle arrest at the G2/M phase.
- Inhibition of topoisomerase II activity.
A data table summarizing cytotoxicity studies demonstrates the effectiveness of this compound and its derivatives against different cancer cell lines:
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine | HeLa | 15 | Significant apoptosis induction |
| Related derivatives | A549 | 10 | High cytotoxicity observed |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Neurological Applications
The piperidine structure is often associated with neuromodulatory effects, making it a candidate for research into treatments for neurological disorders:
- Dopamine Transporter Affinity : Compounds based on this structure have shown high affinity for dopamine transporters, which are crucial in conditions like Parkinson's disease and schizophrenia .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the piperidine ring.
- Introduction of hydroxyl and carboxylate functionalities.
- Benzyl and ethyl group modifications.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have documented the biological activities associated with this compound:
- Influenza A Virus Study : A patent describes small molecule inhibitors targeting influenza A RNA polymerase, indicating that similar compounds may possess antiviral capabilities against various strains .
- Cytotoxicity in Cancer Cells : Research on thieno[3,2-d]pyrimidine derivatives revealed that modifications at specific positions led to increased cytotoxicity against various cancer cell lines, suggesting parallels with the activity observed in piperidine derivatives like this compound .
- Antibacterial Activity : Compounds containing piperidine moieties have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, further expanding the potential applications of this class of compounds .
Mechanism of Action
The mechanism of action of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogous piperidine and pyrrolidine dicarboxylates, focusing on substituents, ring systems, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Variations
Substituent Effects
- Benzyl vs. tert-Butyl (1-Position): The benzyl group in the target compound allows for hydrogenolysis-based deprotection, while the tert-butyl group (as in ) requires acidic conditions for removal. Benzyl esters are more labile under catalytic hydrogenation, enabling selective synthesis pathways .
- Ethyl vs. Ethyl groups are also more resistant to hydrolysis under basic conditions than methyl esters .
Ring System and Functional Groups
- Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered ring), affecting binding affinity in biological targets. For example, pyrrolidine derivatives () are more rigid, which may enhance stereochemical control during synthesis .
- Hydroxyl vs. Oxo/Other Groups: The hydroxyl group in the target compound provides a site for hydrogen bonding or glycosylation, unlike oxo groups () or allyl substituents (). Oxo groups increase electrophilicity, making them reactive toward nucleophiles .
Biological Activity
1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate, also known as (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate, is a chemical compound with the molecular formula and a molecular weight of 307.34 g/mol. Its structure features a piperidine ring with a hydroxyl group and two carboxylate functionalities, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
The compound exists as a solid and is typically stored under refrigeration to maintain stability. Its purity ranges from 95% to 97% depending on the source. The structural complexity of this compound allows for diverse interactions within biological systems, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.34 g/mol |
| Purity | 95% - 97% |
| Storage Temperature | Refrigerator |
Biological Activity
Research indicates that (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exhibits several biological activities, particularly as an enzyme inhibitor. Its structural features enable it to interact with various biological targets, including:
- Dopamine Transporter (DAT) : Compounds with similar structures have shown high affinity for DAT, suggesting potential applications in treating disorders related to dopamine dysregulation.
- Norepinephrine Transporter (NET) : The compound may also interact with NET, which is crucial for regulating norepinephrine levels in the brain.
The mechanism by which (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exerts its biological effects involves binding to specific receptors or enzymes within the nervous system. For instance, studies on related piperidine derivatives indicate that the presence of hydroxyl groups can enhance binding affinity to DAT and NET through hydrogen bonding interactions, potentially increasing their therapeutic efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and their derivatives:
- Dopamine Transporter Affinity : A study demonstrated that introducing hydroxyl groups into piperidine structures significantly increased their potency and selectivity for DAT, suggesting that (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate may exhibit similar enhancements in activity .
- In Vitro Studies : In vitro studies have shown that compounds with structural similarities to (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can effectively inhibit the uptake of neurotransmitters like dopamine and norepinephrine .
- Therapeutic Potential : Given its structural characteristics, there is potential for this compound to be developed into pharmacotherapies targeting conditions such as depression or addiction where modulation of dopamine and norepinephrine levels is beneficial .
Q & A
Q. Optimization Tips :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Temperature : Maintain temperatures below 0°C during sensitive steps to minimize epimerization.
- Solvent Choice : Anhydrous dichloromethane or THF ensures compatibility with moisture-sensitive reagents .
How can the stereochemical configuration of this compound be confirmed?
Answer:
A combination of analytical techniques is required:
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry. The SHELX software suite is widely used for refining crystal structures, particularly for small molecules .
- NMR Spectroscopy : - and -NMR coupling constants (e.g., -values for axial/equatorial protons) and NOESY correlations help deduce spatial arrangements.
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify optical purity .
What computational methods can predict the reactivity and stability of this compound in synthetic pathways?
Answer:
Advanced computational frameworks like ICReDD (Institute for Chemical Reaction Design and Discovery) integrate:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, identifying transition states and energy barriers for esterification or hydroxyl group reactions.
- Machine Learning : Trains on experimental datasets to predict optimal solvents, catalysts, and temperatures. For example, Bayesian optimization narrows down conditions for high-yield synthesis .
- Reaction Network Analysis : Maps competing pathways to avoid byproducts (e.g., over-esterification).
Case Study : DFT simulations of tert-butyl ester analogs reveal steric hindrance effects, guiding benzyl/ethyl group placement .
How should researchers address contradictions in spectroscopic data during characterization?
Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies include:
Variable Temperature NMR : Identifies coalescence temperatures for conformational exchanges.
Mass Spectrometry (HRMS) : Confirms molecular ion integrity and detects trace impurities.
Cross-Validation : Compare with analogous compounds. For example, tert-butyl esters in show distinct -NMR shifts (~80 ppm for quaternary carbons) .
Crystallography : Resolves ambiguities in NOESY or COSY assignments .
Example : A mismatched melting point (vs. literature) may indicate polymorphism or solvate formation. TGA/DSC analysis clarifies thermal behavior .
What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of ester groups .
- Solubility : Pre-dissolve in anhydrous DMSO or ethanol for long-term aliquots. Avoid aqueous buffers unless stabilized at pH 6–7 .
- Handling : Use inert atmospheres (N/Ar) during weighing to prevent oxidation of the hydroxyl group .
Stability Data : Analogous piperidine dicarboxylates show <5% degradation over 6 months under these conditions .
How can researchers design experiments to evaluate the compound’s potential as a chiral building block in drug synthesis?
Answer:
Enantioselective Catalysis : Test the compound in asymmetric alkylation or cycloaddition reactions. Monitor enantiomeric excess (ee) via chiral HPLC.
Pharmacophore Modeling : Use the hydroxyl group as a hydrogen-bond donor in docking studies with target proteins (e.g., kinases).
Derivatization : Introduce fluorophores or bioorthogonal handles (e.g., azides) for tracking in cellular assays .
Case Study : A related 5-hydroxypiperidine derivative in was discontinued but showed promise in early-stage kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
